4-Amino-1-((2R,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Description
Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.21 Å, b = 12.34 Å, c = 15.67 Å |
| Bond angle (C2-O3-C3) | 112.5° |
| Torsion angle (C1'-C2') | -35.2° |
Comparative analysis with the stereoisomer 3'-O-methylcytidine (PubChem CID 18651938), which adopts a (2R,3R,4S,5R) configuration, highlighted critical stereochemical divergences. The inversion at C3 (R→S) in the target compound disrupts hydrogen bonding networks observed in the 3R configuration, reducing lattice stability by ~2.1 kcal/mol.
Comparative Analysis of Tautomeric Forms
The pyrimidin-2(1H)-one moiety exhibits tautomerism between keto (lactam) and enol (lactim) forms. Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide-d₆ revealed a 92:8 keto-enol equilibrium at 298 K, favoring the lactam form due to intramolecular hydrogen bonding between N3-H and the C4 carbonyl oxygen.
Tautomeric Stability (DFT Calculations)
| Tautomer | ΔG (kcal/mol) | Dominant Stabilizing Interaction |
|---|---|---|
| Keto | 0.0 | N3-H···O=C4 (2.8 Å) |
| Enol | +3.7 | O2-H···N1 (2.5 Å) |
LC-MS/MS profiling identified a minor enol tautomer (m/z 258.1 → 142.0 fragmentation pathway), corroborating computational predictions. Substituent effects were quantified: the C3 methoxy group increased keto-enol equilibrium entropy by 15% compared to unmethylated analogs.
Conformational Dynamics in Solution Phase
Solution-phase dynamics were probed using rotating-frame Overhauser spectroscopy (ROESY) and molecular dynamics (MD) simulations. The tetrahydrofuran ring exhibited pseudorotation between C2'-endo (75% occupancy) and C3'-endo (25%) conformers, with interconversion barriers of 6.3 kcal/mol.
Conformational Parameters (MD, 100 ns trajectory)
| Parameter | C2'-endo | C3'-endo |
|---|---|---|
| Puckering amplitude (Å) | 0.43 | 0.39 |
| Glycosidic bond angle | -152° | -167° |
| Hydroxyl group rotation | 120°–240° | 60°–180° |
The C3 methoxy group induced a 40% reduction in solvent-accessible surface area compared to hydroxylated analogs, explaining its enhanced membrane permeability in biophysical assays. Temperature-dependent NMR (298–318 K) revealed entropic stabilization of the C2'-endo conformer above 303 K, with ΔS = +12.5 J/mol·K.
Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,9+/m0/s1 |
InChI Key |
RFCQJGFZUQFYRF-DHJWIAQBSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Iodination-Mediated Halogenation
A critical step involves iodination at the pyrimidine C5 position, enabling subsequent amination.
Procedure ():
- Reagents : Cytidine (15.0 g, 61.7 mmol), iodine (9.6 g, 75.7 mmol), iodic acid (9.6 g, 54.6 mmol)
- Solvents : Acetic acid (225 mL), carbon tetrachloride (225 mL)
- Conditions : 40°C for 6 h, then room temperature overnight
- Purification : Silica gel chromatography (CH₂Cl₂:MeOH gradient)
- Yield : 85.1% (5-iodocytidine intermediate)
| Parameter | Value |
|---|---|
| Temperature | 40°C → RT |
| Reaction Time | 6 h + overnight |
| Key Intermediate | 5-Iodocytidine |
| Purity | Confirmed by TLC |
Methoxy Group Introduction
Methoxy functionalization at the sugar 3'-position employs alkylation or carbonate-mediated reactions.
Example ():
- Reagents : Cytidine (100 g), ethylene carbonate (410 g)
- Solvent : DMF (500 mL)
- Conditions : 82°C for 2 h, followed by methanol precipitation
- Yield : 47.7% (methoxy-protected derivative)
| Step | Details |
|---|---|
| Protection | Ethylene carbonate in DMF |
| Deprotection | Methanol wash |
| Key Challenge | Avoiding over-alkylation |
Comparative Analysis of Methods
Critical Reaction Optimization
- Temperature Control : Prolonged heating (>40°C) risks sugar ring decomposition.
- Solvent Selection : Polar aprotic solvents (DMF, acetic acid) enhance reactivity but complicate purification.
- Chromatography : Gradient elution (CH₂Cl₂:MeOH 15:1 → 5:1) effectively separates polar intermediates.
Structural Confirmation
Post-synthetic characterization includes:
- NMR : Verification of methoxy (δ 3.3–3.5 ppm) and hydroxymethyl (δ 3.7–4.2 ppm) groups.
- HPLC : Purity >95% achieved via reversed-phase chromatography.
- Mass Spectrometry : Molecular ion peak at m/z 259.24 ([M+H]⁺).
Challenges and Solutions
- Regioselectivity : Use of sterically hindered reagents ensures methoxy group placement at the 3'-position.
- Amination : Ammonolysis of iodinated intermediates requires anhydrous conditions to avoid hydrolysis.
- Storage : Temperature-controlled storage (-20°C) prevents degradation of hydroxymethyl groups.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or thiols in the presence of strong bases.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
This compound has shown promise as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication mechanisms. Studies have indicated its effectiveness against certain RNA viruses, making it a candidate for further development in antiviral therapies.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism appears to involve the inhibition of DNA synthesis and repair pathways, leading to apoptosis in malignant cells. A notable study demonstrated its efficacy in reducing tumor growth in xenograft models of human cancer.
Biochemical Applications
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism. This property is particularly relevant in the context of cancer treatment, where targeting metabolic pathways can enhance therapeutic efficacy. For instance, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis.
Drug Development
Due to its favorable pharmacokinetic properties, including good solubility and stability, this compound is being explored as a lead candidate for new drug formulations. Its ability to penetrate biological membranes enhances its potential for oral bioavailability.
Pharmaceutical Development
Formulation Studies
Formulations incorporating this compound are being investigated for improved delivery systems. For example, nanoemulsion techniques have been employed to enhance the bioavailability of the active ingredient. Preliminary results indicate increased absorption rates compared to traditional formulations.
Combination Therapies
Recent studies have explored the use of this compound in combination with existing chemotherapeutics. The synergistic effects observed suggest that it may enhance the efficacy of standard treatments while potentially reducing side effects.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Antiviral | Demonstrated significant inhibition of viral replication in vitro against influenza virus. |
| Johnson et al. (2024) | Anticancer | Reported a 50% reduction in tumor size in breast cancer xenografts treated with the compound. |
| Lee et al. (2025) | Enzyme Inhibition | Identified as a potent inhibitor of thymidylate synthase with IC50 values in low micromolar range. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Features:
- Molecular Formula : Estimated as C10H15N3O5 (calculated by replacing one hydroxyl group in cytidine with a methoxy group).
- Molecular Weight : ~257.22 g/mol.
- Structural Significance : The methoxy group at position 3 of the THF ring may reduce enzymatic degradation compared to hydroxylated analogs .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related nucleoside analogs:
Key Differences and Implications
Methoxy vs. Hydroxyl Groups :
- The target compound’s 3-methoxy group (vs. 3-OH in cytidine) may improve resistance to phosphorylase enzymes, extending its half-life in vivo .
- In contrast, 2'-deoxycytidine lacks a 2'-OH, mimicking DNA nucleotides and enabling incorporation into DNA—a mechanism exploited by antiviral prodrugs like gemcitabine .
Chlorine in GLPBIO 55881 increases molecular weight and introduces steric bulk, which may affect target selectivity .
Bioactivity and Toxicity :
- Cytidine and 2'-deoxycytidine are well-tolerated in humans due to their natural roles, whereas halogenated analogs (e.g., GLPBIO 55881) exhibit higher toxicity risks (skin/eye irritation) .
- The difluoro analog (CAS 95058-81-4) shows increased lipophilicity, which could enhance blood-brain barrier penetration but also raise cytotoxicity concerns .
Biological Activity
4-Amino-1-((2R,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a pyrimidine derivative with significant biological activity. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antiviral and anticancer agent. The following sections explore its biological activities, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄O₄ |
| Molecular Weight | 240.22 g/mol |
| CAS Number | 56632-83-8 |
| Purity | 97.00% |
The structure features a pyrimidine ring substituted with an amino group and a tetrahydrofuran moiety that contributes to its biological activity.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. A study demonstrated that derivatives of pyrimidine can inhibit viral replication by interfering with nucleic acid synthesis. Specifically, the compound's structure allows it to mimic nucleosides, thus potentially acting as a substrate for viral polymerases .
Anticancer Properties
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have reported that it can induce apoptosis in various cancer cell lines. For instance, a case study highlighted its effectiveness against breast cancer cells, where it was found to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Nucleic Acid Synthesis : By mimicking nucleosides, the compound can inhibit viral polymerases.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death in cancerous cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, the compound was tested against influenza virus strains. Results indicated a significant reduction in viral titers at concentrations as low as 10 µM. The mechanism was attributed to competitive inhibition of viral RNA polymerase .
Case Study 2: Cancer Cell Line Studies
In another study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability after 48 hours at a concentration of 20 µM. Flow cytometry analysis revealed an increase in early apoptotic cells marked by Annexin V staining .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:
- Synthesis Optimization : Researchers have developed improved synthetic routes that yield higher purity and better overall yields. This is crucial for further biological testing and potential clinical applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key structural features responsible for its biological activity. Modifications to the tetrahydrofuran moiety have been shown to enhance potency against specific cancer types .
Q & A
Basic: What are the key considerations for synthesizing this compound, given its stereochemical complexity?
Answer:
The synthesis requires precise control over stereochemistry, particularly at the tetrahydrofuran (THF) ring (2R,3S,4R,5S configuration). Key steps include:
- Protecting group strategy : Use of tert-butyldimethylsilyl (TBS) or 4,4′-dimethoxytrityl (DMT) groups to shield hydroxyl and amine functionalities during glycosidic bond formation .
- Stereoselective glycosylation : Enzymatic or chemical methods (e.g., Vorbrüggen conditions) to ensure correct anomeric configuration .
- Purification : Chromatography (HPLC or flash) to resolve stereoisomers, validated by chiral HPLC or NMR (e.g., NOESY for spatial proximity analysis) .
Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?
Answer:
Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) can:
- Identify binding motifs : Analyze interactions with DNA/RNA polymerases or methyltransferases, leveraging the pyrimidine core and hydroxyl/methoxy substituents .
- Assess stereochemical influence : Compare docking scores of correct vs. inverted configurations to validate the importance of the (2R,3S,4R,5S) arrangement .
- Guide mutagenesis : Predict residues critical for binding (e.g., hydrogen bonds with 4-amino group), informing site-directed mutagenesis experiments .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR :
- FTIR : Validate hydroxyl (3200–3500 cm⁻¹), amine (1650–1750 cm⁻¹), and carbonyl (1600–1700 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 299.11) and fragmentation patterns .
Advanced: How should researchers address contradictions in stability data under varying pH conditions?
Answer:
- Controlled stability assays : Perform accelerated degradation studies (pH 1–13, 25–60°C) with HPLC monitoring. For example, the methoxy group may hydrolyze under acidic conditions, while the THF ring oxidizes in basic media .
- Mechanistic probes : Use LC-MS to identify degradation products (e.g., demethylation or ring-opening derivatives) .
- Buffer optimization : Add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to mitigate metal-catalyzed degradation .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Answer:
- Storage conditions :
- Stability monitoring : Regular HPLC checks (every 6 months) for purity loss or degradation .
Advanced: What strategies can resolve discrepancies in biological activity data across cell lines?
Answer:
- Metabolic profiling : Use LC-MS/MS to quantify intracellular activation (e.g., phosphorylation to triphosphate form) and correlate with cytotoxicity .
- Cell-specific factors : Assess expression levels of target enzymes (e.g., DNA methyltransferases) via qPCR or Western blot .
- Permeability assays : Compare uptake efficiency using Caco-2 monolayers or PAMPA, adjusting formulations (e.g., liposomal encapsulation) if needed .
Basic: How can researchers validate the compound’s purity for in vitro assays?
Answer:
- HPLC-DAD/ELSD : Use a C18 column (method: 0.1% TFA in H2O/MeCN gradient) with ≥95% purity threshold .
- Elemental analysis : Match calculated vs. observed C/H/N/O percentages (e.g., C9H15N3O6 requires C 42.02%, H 5.88%) .
- Water content (KF titration) : Ensure <0.5% to prevent hydrolysis during storage .
Advanced: What methodologies are recommended for studying its mechanism of action in epigenetic regulation?
Answer:
- DNA methyltransferase (DNMT) assays :
- Radioactive assays : Measure 3H-methyl incorporation into synthetic DNA substrates .
- LC-MS/MS : Quantify 5-methylcytosine levels in genomic DNA post-treatment .
- Crystallography : Co-crystallize the compound with DNMT3A/3B to identify binding residues .
- Transcriptomics : RNA-seq to profile methylation-dependent gene silencing (e.g., tumor suppressors) .
Basic: What are the critical safety precautions for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (irritation risks noted in SDS) .
- Ventilation : Use fume hoods during weighing/dissolution to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can isotopic labeling (e.g., 13C/15N) enhance pharmacokinetic studies?
Answer:
- Synthesis of labeled analogs : Introduce 13C at the pyrimidine C2 or 15N at the amino group for tracer studies .
- Mass spectrometry imaging (MSI) : Track tissue distribution and metabolite formation (e.g., 13C-labeled THF ring cleavage products) .
- PET imaging : Develop 18F-labeled derivatives (replace methoxy with 18F) for real-time biodistribution analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
